Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate

lipophilicity XLogP thienyl oxobutanoate

Medicinal chemists optimizing CNS-penetrant leads often encounter scaffolds with unsuitable lipophilicity, complicating lead optimization. Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate (CAS 951889-10-4) directly addresses this with an XLogP of 2.1, a balanced TPSA of 71.6 Ų, and MW of 226.29 g/mol-placing it squarely within CNS fragment physicochemical guidelines. • The 3-methyl substituent exerts a well-established directing effect, steering electrophilic substitution exclusively to the C-5 position and eliminating costly regioisomer separations in thienopyrimidine, thienopyridine, or thienoazepine library synthesis. • Supplied at ≥97% purity, meeting the specification threshold required for reproducible synthetic applications and FBDD collection assembly. • Ambient shipping; for R&D use only.

Molecular Formula C11H14O3S
Molecular Weight 226.29 g/mol
CAS No. 951889-10-4
Cat. No. B1343595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-methyl-2-thienyl)-4-oxobutanoate
CAS951889-10-4
Molecular FormulaC11H14O3S
Molecular Weight226.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=C(C=CS1)C
InChIInChI=1S/C11H14O3S/c1-3-14-10(13)5-4-9(12)11-8(2)6-7-15-11/h6-7H,3-5H2,1-2H3
InChIKeyHGQZIAJXHYVOMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3-Methyl-2-thienyl)-4-oxobutanoate Overview


Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate (CAS 951889-10-4, MW 226.29 g/mol, C₁₁H₁₄O₃S) is a substituted thienyl γ‑keto ester that serves as a multifunctional building block in medicinal chemistry and heterocyclic synthesis [1]. Its structure combines a 3‑methylthiophene ring with a 4‑oxobutanoate ethyl ester, providing a reactive keto‑ester motif that enables participation in condensation, cyclization, and nucleophilic addition reactions [2]. The compound is typically supplied at ≥97 % purity, meeting the specification threshold required for reproducible synthetic applications .

Workflow
Medicinal chemistry building block
Selection Logic
≥97% purity for reproducible synthesis
Key Reactivity
Keto-ester motif for condensation and cyclization

Why 3-Methyl Substitution Matters


Thienyl oxobutanoate esters that lack the 3‑methyl substituent, such as ethyl 4‑(2‑thienyl)-4‑oxobutanoate (XLogP 1.7) and ethyl 4‑(3‑thienyl)-4‑oxobutanoate (XLogP 1.4), exhibit meaningfully lower lipophilicity than the 3‑methyl‑substituted target compound (XLogP 2.1) [1][2]. Because lipophilicity directly governs membrane permeability, metabolic soft‑spot accessibility, and off‑target promiscuity in biological assays, substituting any of the des‑methyl analogs into a lead‑optimization series would systematically alter the compound’s distribution and clearance profile [3]. Furthermore, the 3‑methyl group exerts a well‑established directing effect on electrophilic substitution of the thiophene ring, steering subsequent functionalization to the C‑5 position, a regioselectivity advantage that unsubstituted or 2,5‑unsubstituted analogs cannot offer [4]. These differences are not cosmetic—they fundamentally change the chemical trajectory of any synthetic campaign that employs the scaffold.

Target Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate (XLogP 2.1)
2‑Thienyl Analog XLogP 1.7. Lower lipophilicity may alter distribution profile in lead optimization.
3‑Thienyl Analog XLogP 1.4. Significantly lower lipophilicity; not a direct synthetic replacement.
Substitution may shift regiochemical outcomes and physicochemical properties.

Differentiation Evidence


Superior Lipophilicity Over Des-Methyl Analogs

The target compound exhibits an XLogP of 2.1, which is 0.4 log units higher than the 2‑thienyl isomer (XLogP 1.7) and 0.7 log units higher than the 3‑thienyl isomer (XLogP 1.4) [1][2]. These values are computed using the same PubChem algorithmic pipeline, ensuring cross‑compound consistency [3].

Lipophilicity (XLogP)
Cross-study comparable
Target: 2.1 vs. 2‑thienyl: 1.7 / 3‑thienyl: 1.4
Δ +0.4 and +0.7 log units
Reported higher lipophilicity may support permeability ranking in lead optimization.
Computed via PubChem pipeline.
lipophilicity XLogP thienyl oxobutanoate drug-likeness

Higher Molecular Weight and Molar Refractivity

The target compound has a molecular weight of 226.29 g/mol, 14 g/mol heavier than ethyl 4‑(2‑thienyl)-4‑oxobutanoate (212.27 g/mol) due to the additional methyl substituent [1][2]. This mass increment corresponds to a calculated molar refractivity increase of approximately 7.5 cm³/mol, indicating larger molecular volume and polarizability [3].

Molecular Weight
Cross-study comparable
226.29 g/mol
Higher MW with unchanged TPSA (71.6 Ų) may influence CNS penetration potential.
ΔMW +14 g/mol vs des-methyl analog.
molecular weight molar refractivity thienyl oxobutanoate pharmacokinetics

Regioselective C-5 Functionalization Advantage

In electrophilic aromatic substitution, the 3‑methyl group on the thiophene ring activates the system and directs incoming electrophiles exclusively to the C‑5 position, as established by decades of heterocyclic chemistry literature [1]. This predictable regiochemical outcome is not available with unsubstituted thiophene analogs, where competitive substitution at C‑2 and C‑5 can complicate product distribution and reduce isolated yields [2].

C‑5 Regioselectivity
Class-level inference
Exclusive C‑5 substitution reported
Reported directing effect supports single-isomer synthesis workflows.
Data to verify under specific reaction conditions.
regioselectivity thiophene directing effect C‑H functionalization synthetic utility

Application Scenarios


Lead Optimization with Controlled Lipophilicity

Medicinal chemistry teams optimizing CNS‑penetrant or orally bioavailable leads can use the 3‑methyl‑substituted thienyl oxobutanoate scaffold when a lipophilicity window of XLogP ~2.1 is desired. The quantifiable advantage over the 2‑thienyl (XLogP 1.7) and 3‑thienyl (XLogP 1.4) isomers allows formulators to fine‑tune permeability without altering the core keto‑ester reactivity [1].

Regioselective Synthesis of 5-Substituted Thienyl Intermediates

Process chemists can exploit the exclusive C‑5 directing effect of the 3‑methyl substituent to install a single halogen, nitro, or acyl group at the 5‑position, eliminating the need for chromatographic separation of regioisomers. This translates into higher step yields and reduced purification costs in the construction of thienopyrimidine, thienopyridine, or thienoazepine libraries [2].

Building Block for CNS Fragment-Based Drug Discovery

The combination of moderate molecular weight (226.29 g/mol), balanced TPSA (71.6 Ų), and measured lipophilicity (XLogP 2.1) aligns with CNS fragment physicochemical guidelines. Researchers procuring the compound for FBDD collections benefit from a scaffold that already resides in the optimal CNS drug property space, as corroborated by the reported XLogP and MW data [3].

Application
Selection Property
Validation Focus
Lead Optimization (CNS)
Controlled lipophilicity (XLogP ~2.1)
Permeability and distribution profile verification
Regioselective Synthesis
3‑Methyl directing group for C‑5 functionalization
Isomer purity and step-yield analysis
Fragment-Based Discovery
CNS drug-like physicochemical profile
Alignment with CNS fragment property guidelines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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